

# Unveiling the Molecular Architecture of Abyssinone IV: A Spectroscopic Guide

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Compound of Interest		
Compound Name:	Abyssinone IV	
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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the spectroscopic data essential for the identification and characterization of **Abyssinone IV**, a prenylated flavanone found in plants of the Erythrina genus. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and presents the corresponding data in a structured format to facilitate clear interpretation and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

#### **Spectroscopic Data for Abyssinone IV**

The structural elucidation of **Abyssinone IV** relies on the comprehensive analysis of its spectral data. The following tables summarize the key <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, as well as crucial 2D NMR correlations (HMBC and HSQC) and mass spectrometry findings.

## Table 1: ¹H NMR Spectroscopic Data for Abyssinone IV (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.35	dd	12.9, 3.1
3a	3.09	dd	17.1, 12.9
3b	2.81	dd	17.1, 3.1
5	7.80	d	8.7
6	6.52	dd	8.7, 2.3
8	6.40	d	2.3
2'	7.15	S	
6'	7.15	S	_
1"	3.35	d	7.3
2"	5.25	t	7.3
4"	1.75	S	
5"	1.68	S	
1"'	3.35	d	7.3
2""	5.25	t	7.3
4'''	1.75	S	
5'''	1.68	S	_
7-OH	12.05	s	_
4'-OH	5.80	S	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Abyssinone IV (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
2	79.5
3	43.4
4	196.8
4a	102.8
5	128.9
6	110.6
7	164.3
8	108.5
8a	162.9
1'	129.8
2'	127.8
3'	122.5
4'	154.7
5'	122.5
6'	127.8
1"	28.5
2"	122.1
3"	132.0
4"	25.9
5"	17.9
1"'	28.5
2""	122.1
3'''	132.0



4"'	25.9
5"'	17.9

Table 3: Key HMBC and HSQC Correlations for

**Abvssinone IV** 

Proton (¹H)	Correlated Carbons (13C) in HMBC	Directly Bonded Carbon (¹³C) in HSQC
H-2 (5.35)	C-3, C-4, C-1', C-2', C-6'	C-2 (79.5)
H-3 (3.09, 2.81)	C-2, C-4, C-4a	C-3 (43.4)
H-5 (7.80)	C-4, C-6, C-7, C-8a	C-5 (128.9)
H-6 (6.52)	C-4a, C-5, C-7, C-8	C-6 (110.6)
H-8 (6.40)	C-4a, C-6, C-7, C-8a	C-8 (108.5)
H-2', H-6' (7.15)	C-1', C-2', C-3', C-4', C-5', C-6'	C-2', C-6' (127.8)
H-1" (3.35)	C-2', C-3', C-4', C-2", C-3"	C-1" (28.5)
H-2" (5.25)	C-3', C-4", C-5"	C-2" (122.1)
H-1" (3.35)	C-4', C-5', C-6', C-2"', C-3"'	C-1''' (28.5)
H-2" (5.25)	C-5', C-4"', C-5"'	C-2" (122.1)

Table 4: Mass Spectrometry Data for Abyssinone IV

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-MS	393.2015 [M+H]+	Protonated molecule
HR-ESI-MS	393.2012 (Calculated for C <sub>25</sub> H <sub>29</sub> O <sub>4</sub> : 393.2015)	High-resolution mass confirming the molecular formula

### **Experimental Protocols**



The successful identification of **Abyssinone IV** necessitates meticulous experimental procedures for both its isolation from natural sources and subsequent spectroscopic analysis.

#### Isolation of Abyssinone IV from Erythrina abyssinica

A general procedure for the isolation of flavonoids from the stem bark of Erythrina abyssinica is as follows. This protocol can be adapted and optimized based on the specific laboratory conditions and equipment.

- Extraction: The air-dried and powdered stem bark of Erythrina abyssinica is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude methanol extract is suspended in water and successively
  partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate,
  and n-butanol.
- Column Chromatography: The ethyl acetate fraction, typically rich in flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure **Abyssinone IV**.

#### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) relative to TMS, and coupling constants (J) are in Hertz.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-ESI-MS) is used to confirm the elemental composition and molecular formula.

#### Visualization of the Identification Workflow







The logical flow for the identification of **Abyssinone IV** using the described spectroscopic techniques is illustrated in the following diagram.

Caption: Workflow for the isolation and structural elucidation of Abyssinone IV.

This comprehensive guide provides the necessary spectroscopic data and experimental context for the confident identification of **Abyssinone IV**, serving as a valuable resource for natural product chemists and drug discovery professionals. The detailed information facilitates further research into the biological activities and potential therapeutic applications of this fascinating flavonoid.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Abyssinone IV: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600190#spectroscopic-data-nmr-ms-for-abyssinone-iv-identification]

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